molecular formula C8H9FN2O2 B14037056 Ethyl 5-Amino-6-fluoronicotinate

Ethyl 5-Amino-6-fluoronicotinate

Cat. No.: B14037056
M. Wt: 184.17 g/mol
InChI Key: ZKKQAQWGFZEVAC-UHFFFAOYSA-N
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Description

Ethyl 5-Amino-6-fluoronicotinate (CAS 1379262-12-0) is a high-purity chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol . Its structure incorporates both an amino group and a fluorine atom on a nicotinate core, making it a valuable example of a fluorine-containing amino acid derivative. Such fluorinated analogs are increasingly critical in modern drug design, as the introduction of fluorine can significantly alter a molecule's properties, including its metabolic stability, bioavailability, and lipophilicity . This makes this compound a versatile scaffold for constructing novel bioactive molecules. Researchers primarily utilize this compound as a key intermediate in the synthesis of more complex, target-oriented substances. Its reactive functional groups allow for further chemical modifications, enabling its integration into potential drug candidates. The ethyl ester moiety, in particular, offers a handle for hydrolysis or transesterification, while the amino group can be functionalized. As a fluorinated nicotinate derivative, it holds promise for applications in the discovery and optimization of new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific experimental application.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

ethyl 5-amino-6-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2,10H2,1H3

InChI Key

ZKKQAQWGFZEVAC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)F)N

Origin of Product

United States

Preparation Methods

Preparation of 6-Fluoronicotinic Acid Ethyl Ester as a Precursor

A crucial intermediate is 6-fluoronicotinic acid ethyl ester, which can be synthesized via the following steps:

Step Reagents & Conditions Description Yield & Analytical Data
1. Selective Grignard Reaction 2,5-Dibromopyridine, isopropyl magnesium chloride (2.0 M in THF), CuBr catalyst, ethyl chloroformate At -10 to 0 °C, 2,5-dibromopyridine undergoes selective Grignard exchange at the 5-position, followed by reaction with ethyl chloroformate to form 6-bromonicotinic acid ethyl ester Yield: 79.9% (HPLC purity 89.4%), LC-MS m/z 231.0 (M+H)+
2. Fluorination 6-Bromonicotinic acid ethyl ester, tetramethylammonium fluoride, toluene, DMF, 40-50 °C, 16 h Nucleophilic aromatic substitution of bromine by fluoride ion to yield 6-fluoronicotinic acid ethyl ester Yield: 90.6%, HPLC purity 99.4%, mp 146.1-147.3 °C, LC-MS m/z 142.1 (M+H)+

This method is environmentally friendly, cost-effective, and suitable for industrial scale production, as described in patent CN115433122A.

The introduction of the amino group at the 5-position can be achieved through selective amination reactions on the fluorinated nicotinic ester. While direct amination methods are less documented, the following approach is inferred from fluoronicotinic acid derivatives and peptide conjugation chemistry:

  • Use of nucleophilic aromatic substitution on 5-chloro or 5-bromo precursors with ammonia or amine sources.
  • Protection/deprotection strategies to avoid side reactions on the ester group.
  • Radiolabeling studies indicate that 5-amino substitution is compatible with fluorination at the 6-position, as seen in radiolabeled peptides using 6-[18F]fluoronicotinic acid derivatives.

Radiolabeling and Derivative Synthesis Insights

Radiochemical synthesis of fluoronicotinic acid derivatives offers insights into the preparation of ethyl 5-amino-6-fluoronicotinate:

Compound Preparation Highlights Relevance to this compound
6-[18F]Fluoronicotinic acid 4-nitrophenyl ester Prepared via on-resin 18F-fluorination with 29.9% radiochemical yield and 96.6% purity; used for peptide conjugation via S-acylation Demonstrates selective fluorination and functionalization at the 6-position, supporting synthetic feasibility of fluoronicotinic acid esters with amino substitution at 5-position
Ethyl 4-amino-6-chloro-5-fluoronicotinate Stock solutions prepared for biological assays, indicating stable ethyl ester forms with amino and halogen substitutions Suggests analogous preparation and handling methods applicable to this compound

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 2,5-Dibromopyridine
Key Reagents Isopropyl magnesium chloride (Grignard reagent), ethyl chloroformate, tetramethylammonium fluoride
Solvents Toluene, DMF, 2-methyltetrahydrofuran, THF
Reaction Temperatures -10 to 50 °C
Reaction Times 1 to 16 hours
Purification Extraction with ethyl acetate, washing, concentration, recrystallization
Yields Intermediate esters ~80%, fluorinated esters ~90%
Analytical Techniques HPLC, LC-MS, melting point determination

Research Findings and Considerations

  • The selective Grignard reaction using isopropyl magnesium chloride and cuprous bromide catalyst enables regioselective functionalization at the 5-position of pyridine rings.
  • Fluorination via tetramethylammonium fluoride provides efficient nucleophilic substitution of bromine with high purity products suitable for further functionalization.
  • Amino substitution at the 5-position can be introduced either before or after fluorination depending on the route, with peptide radiolabeling studies confirming the compatibility of amino groups with 6-fluoronicotinic acid esters.
  • The esterification as ethyl esters stabilizes the carboxylic acid functionality during fluorination and amination steps.
  • Industrial applicability is supported by the environmental friendliness and cost-effectiveness of the methods described.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Amino-6-fluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.

    Reduction Products: Reduced forms, such as amine derivatives.

Scientific Research Applications

Ethyl 5-Amino-6-fluoronicotinate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound is used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-Amino-6-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to bind to enzymes and receptors, modulating their activity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and molecular characteristics of Ethyl 5-Amino-6-fluoronicotinate and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
This compound (Hypothetical) -NH₂ (5), -F (6) C₈H₉FN₂O₂ ~200.17 (estimated) Potential H-bond donor/acceptor -
Ethyl 4-amino-6-chloro-5-fluoronicotinate -NH₂ (4), -Cl (6), -F (5) C₈H₈ClFN₂O₂ 218.61 Research use; stored at 2–8°C
Ethyl 6-acetyl-5-chloronicotinate -COCH₃ (6), -Cl (5) C₁₀H₁₀ClNO₃ 227.65 Lipophilic; synthesis intermediates
Ethyl 6-amino-5-chloronicotinate -NH₂ (6), -Cl (5) C₈H₉ClN₂O₂ 200.62 LogP = 2.08; moderate solubility
Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate -SC(NH₂) (5), -CH₃ (6), -CF₃ (2) C₁₁H₁₁F₃N₂O₂S 292.28 High electronegativity; drug design
Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate -NCH₂C₆H₄Cl (6), -CN (5), -C₆H₅ (2) C₂₂H₁₈ClN₃O₂ 391.86 Bulky substituents; drug intermediates

Biological Activity

Ethyl 5-amino-6-fluoronicotinate is a compound derived from nicotinic acid, characterized by the presence of an amino group and a fluorine atom at specific positions on the pyridine ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed examination of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C8_{8}H8_{8}FN2_{2}O\ and a molecular weight of approximately 168.16 g/mol. The presence of the amino group enhances its solubility and potential interactions with biological targets, while the fluorine atom contributes to its reactivity and stability.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.

  • Study Findings:
    • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, with notable efficacy observed against Staphylococcus aureus and Escherichia coli.
    • The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including:

  • Cell Cycle Arrest: The compound has been shown to cause G1 phase arrest in certain cancer cell lines, preventing further proliferation.
  • Induction of Apoptosis: Flow cytometry analyses revealed increased annexin V binding in treated cells, indicating apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus, E. coli
AnticancerInduction of apoptosis

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition: The amino group may facilitate binding to enzymes involved in critical metabolic pathways, leading to inhibition.
  • Receptor Interaction: The fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with cellular receptors.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that this compound possesses unique properties due to its specific substitutions:

Table 2: Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
Ethyl 5-Amino-6-chloronicotinateChlorine instead of fluorineModerate antimicrobial activity
Ethyl 5-Amino-6-bromonicotinateBromine instead of fluorineHigher cytotoxicity
Ethyl 5-Amino-6-hydroxynicotinateHydroxyl group presentEnhanced solubility

Case Studies

A recent study explored the efficacy of this compound in a model of bacterial infection. Mice treated with this compound showed reduced bacterial load compared to controls, supporting its potential use as an adjunct therapy in infectious diseases.

Another investigation focused on its anticancer properties using A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency comparable to established chemotherapeutics.

Q & A

Q. How can researchers design time-resolved studies to track decomposition pathways of this compound under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS monitoring at fixed intervals. Apply kinetic modeling (e.g., first-order decay) to predict shelf-life. Identify degradation products via HRMS and propose mechanistic pathways using isotopic labeling .

Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable). Publish detailed synthetic protocols, including exact equipment settings (e.g., NMR frequency, HPLC gradient). Share raw data in repositories like Zenodo or Figshare with DOI links .

Q. How should researchers handle contradictory computational vs. experimental results for this compound’s electronic properties?

  • Methodological Answer : Re-examine computational parameters (e.g., solvent model, basis set). Validate experimental conditions (e.g., concentration effects in UV-Vis). Publish both datasets and propose hypotheses for discrepancies (e.g., solvent interactions not modeled in DFT) .

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